Diacetone fructose
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Overview
Description
It is a white crystalline solid with the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol . This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Diacetone fructose can be synthesized through the reaction of fructose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of cyclic acetals or ketals, which are stable under acidic conditions . Industrial production methods often involve the use of diacetone-D-glucose and other raw materials such as acetone and D-fructose .
Chemical Reactions Analysis
Diacetone fructose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include alcohols, ketones, and other derivatives.
Scientific Research Applications
Diacetone fructose has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in Michael and Aldol addition reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of anticonvulsant drugs like topiramate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of diacetone fructose involves its ability to act as a chiral auxiliary, facilitating the formation of specific stereoisomers in chemical reactions. It interacts with molecular targets through hydrogen bonding and other interactions, influencing the pathways involved in the reactions .
Comparison with Similar Compounds
Diacetone fructose is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
- Diacetone-D-glucose
- 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose
- 1,2:3,4-Di-O-isopropylidene-D-galactopyranose These compounds share similar protective groups but differ in their specific configurations and reactivity .
Properties
Molecular Formula |
C12H24O8 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;propan-2-one |
InChI |
InChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1 |
InChI Key |
BQYPOGXVXCJSMU-ABICQQBESA-N |
Isomeric SMILES |
CC(=O)C.CC(=O)C.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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